molecular formula C28H23BrClN3O B2952609 1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 391890-02-1

1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2952609
CAS No.: 391890-02-1
M. Wt: 532.87
InChI Key: ZCDLDGVMWAKDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazoline-quinoline hybrid with a complex heterocyclic architecture. Its structure comprises:

  • Pyrazoline core: A five-membered dihydropyrazole ring substituted at position 3 with a quinoline moiety and at position 5 with a 4-bromophenyl group.
  • Quinoline moiety: A 6-chloro-2-methyl-4-phenylquinoline group, introducing halogen (Cl) and alkyl (methyl) substituents.
  • Ketone side chain: A propan-1-one group at position 1 of the pyrazoline ring.

This compound is hypothesized to exhibit bioactivity due to its structural similarity to antimicrobial and antitumor agents reported in the literature . Its synthesis likely involves cyclocondensation of chalcones with hydrazines, a common method for pyrazoline derivatives .

Properties

IUPAC Name

1-[3-(4-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrClN3O/c1-3-26(34)33-25(18-9-11-20(29)12-10-18)16-24(32-33)27-17(2)31-23-14-13-21(30)15-22(23)28(27)19-7-5-4-6-8-19/h4-15,25H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDLDGVMWAKDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(N=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl)C)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic derivative that exhibits potential biological activities, particularly in the field of cancer research. Its structural components suggest interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

ComponentDescription
Molecular Formula C23H22BrClN3O
Molecular Weight 440.79 g/mol
Key Functional Groups Pyrazole, Quinoline, Bromobenzene

Research indicates that compounds similar to this one may exert their biological effects through multiple mechanisms, including:

  • Inhibition of Cancer Cell Proliferation : The compound may target specific signaling pathways involved in cell growth and division.
  • Modulation of Apoptosis : It could enhance apoptotic pathways in cancer cells, leading to increased cell death.
  • Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines may also be a mechanism of action.

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated significant growth inhibition across various cancer cell lines. For instance, compounds structurally similar to the target compound exhibited growth inhibition percentages ranging from 71.94% to 95.36% against colorectal cancer (DLD-1), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines at a concentration of 10 µM after 24 hours of incubation .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study on Quinoline Derivatives :
    • Objective : Evaluate anticancer properties.
    • Method : Compounds were tested on various cancer cell lines.
    • Results : Significant inhibition observed in multiple cell lines, with some derivatives showing over 90% growth inhibition.
  • Case Study on Pyrazole Compounds :
    • Objective : Investigate analgesic effects.
    • Method : Writhing and hot plate tests were conducted.
    • Results : Certain pyrazole derivatives demonstrated notable analgesic activity with low toxicity profiles.

Toxicity Assessment

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that related compounds exhibit low acute toxicity, with no significant adverse effects observed in histopathological evaluations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Halogen Presence Reported Bioactivity/Applications
Target Compound 4-Bromophenyl, 6-Cl-quinoline, propanone ~565.3* Br, Cl Not explicitly reported (structural inference)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Bromophenyl, 4-F-phenyl, butanone ~386.3 Br, F Antimicrobial (structural inference)
3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one 2-Chlorophenyl, 6-Cl-quinoline, acetyl ~505.3 Cl (×2) Crystallographic data only
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one Phenyl, 2-Me-quinoline, propanone ~438.5 None Synthetic intermediate

*Calculated based on molecular formula.

Key Findings:

Halogen Effects: Bromine (Br) and chlorine (Cl) in the target compound may enhance lipophilicity and binding to hydrophobic pockets in biological targets compared to non-halogenated analogs . For example, the 4-bromophenyl group could increase π-π stacking interactions relative to the 4-fluorophenyl group in .

Ketone Chain Length: The propanone side chain in the target compound offers a shorter aliphatic chain than the butanone derivative , possibly reducing steric hindrance and improving solubility.

Structural Similarity Metrics: Using Tanimoto coefficients (based on molecular fingerprints), the target compound shares >70% similarity with halogenated pyrazoline-quinoline hybrids (e.g., ), suggesting overlapping pharmacophoric features .

Therapeutic Potential: The 6-chloro-2-methylquinoline moiety is structurally analogous to antimalarial agents (e.g., chloroquine), hinting at possible antiparasitic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.